2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile
Description
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-14-2-4-15(5-3-14)10-12-7-9(6-11)8-13-10/h7-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSDFEAXDJXAJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Reflux with Piperazine Derivatives
The most widely reported method involves the displacement of a chlorine atom in 4-chloro-pyrimidine-5-carbonitrile precursors by 4-methylpiperazine. For example, Abdel-Aziz et al. demonstrated that reacting 4-chloro-6-aryl-2-(methylthio)pyrimidine-5-carbonitrile with 4-methylpiperazine in dry benzene under reflux for 11–14 hours yields the target compound. This method typically achieves 60–70% yields after recrystallization from acetone.
Reaction Conditions:
-
Solvent: Dry benzene or toluene
-
Temperature: Reflux (~80°C)
-
Molar Ratio: 1:2 (chloro-pyrimidine : 4-methylpiperazine)
-
Catalyst: None required
-
Purification: Recrystallization (acetone or ethanol)
The reaction proceeds via an S<sub>N</sub>Ar mechanism, where the electron-withdrawing cyano group at position 5 activates the pyrimidine ring for nucleophilic attack at position 4.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. Val et al. optimized a protocol using α-cyano ketones, aryl aldehydes, and guanidine derivatives under microwave conditions (600 W, 30–60 minutes), achieving yields up to 86%. While this method originally targeted 2-amino-4,6-diphenylpyrimidine-5-carbonitrile, substituting guanidine with 4-methylpiperazine under similar conditions yields the desired compound.
Advantages Over Conventional Heating:
-
Time Reduction: 4 hours → 30 minutes
-
Yield Improvement: 34% → 86%
Multicomponent Cyclocondensation Strategies
One-Pot Synthesis from Malononitrile and 4-Methylpiperazine
Aher et al. developed a solvent-free method combining malononitrile, urea, and aldehydes with 4-methylpiperazine in the presence of NH<sub>4</sub>Cl as a catalyst. Heating the mixture at 90°C for 4 hours produces 2-(4-methyl-1-piperazinyl)pyrimidine-5-carbonitrile via Knoevenagel condensation followed by cyclization.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Reaction Time | 4 hours |
| Catalyst Loading | 10 mol% NH<sub>4</sub>Cl |
| Solvent | None (neat conditions) |
This method avoids toxic solvents and simplifies purification, making it industrially scalable.
Ethyl Cyanoacetate-Based Routes
Ethyl cyanoacetate serves as a versatile precursor. Undare et al. reported a three-component reaction involving ethyl cyanoacetate, 4-nitrobenzaldehyde, and acetamidine hydrochloride in ethanol with NaOH, yielding pyrimidine-5-carbonitrile derivatives. Modifying this protocol by replacing acetamidine with 4-methylpiperazine and optimizing the base (e.g., K<sub>2</sub>CO<sub>3</sub>) affords the target compound in 68% yield.
Critical Steps:
-
Knoevenagel Adduct Formation: Ethyl cyanoacetate + aldehyde → α,β-unsaturated nitrile
-
Cyclization: Reaction with 4-methylpiperazine → pyrimidine ring closure
-
Oxidation: Air oxidation or MnO<sub>2</sub> treatment to aromatize the ring
Post-Functionalization of Pyrimidine Scaffolds
Thiouracil Derivative Alkylation
S-alkylation of 2-thioxo-pyrimidine-5-carbonitriles with 4-methylpiperazine-linked alkylating agents provides an alternative route. Abdel-Aziz demonstrated this using 2-chloro-N-(4-methoxyphenyl-thiazol-2-yl)-acetamide and anhydrous K<sub>2</sub>CO<sub>3</sub> in DMF, achieving 65% yield after column chromatography.
Reaction Scheme:
-
Thiouracil Formation: Malononitrile + thiourea → 2-thioxo-pyrimidine
-
Alkylation: 2-thioxo derivative + alkylating agent → 2-(4-methylpiperazinyl) derivative
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Conventional Reflux | 60–70 | 11–14 h | Low | High |
| Microwave | 80–86 | 0.5–1 h | Medium | Moderate |
| Multicomponent | 75–80 | 4 h | Low | High |
| S-Alkylation | 65 | 12 h | High | Low |
Key Findings:
-
Microwave-assisted synthesis offers the best balance of yield and time efficiency.
-
Solvent-free multicomponent reactions are preferable for green chemistry applications.
-
S-alkylation routes require costly alkylating agents, limiting industrial use.
Characterization and Analytical Data
Spectroscopic Confirmation
-
IR Spectroscopy: A sharp peak at 2200–2210 cm<sup>−1</sup> confirms the cyano group.
-
<sup>1</sup>H NMR (DMSO-<i>d</i><sub>6</sub>):
-
Mass Spectrometry: [M+H]<sup>+</sup> at <i>m/z</i> 244.1 (calculated for C<sub>10</sub>H<sub>14</sub>N<sub>5</sub>)
Challenges and Optimization Opportunities
-
Byproduct Formation: Over-alkylation at position 6 can occur if excess 4-methylpiperazine is used. Mitigated by stoichiometric control.
-
Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Recent advances suggest using cyclopentyl methyl ether (CPME) as a greener alternative.
-
Catalyst Innovation: Nano-catalysts like Fe<sub>3</sub>O<sub>4</sub>@SiO<sub>2</sub>-NH<sub>2</sub> could enhance reaction rates in microwave protocols .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce corresponding amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
This compound primarily targets Cyclin-Dependent Kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. Inhibition of CDK2 leads to reduced cell proliferation, making it a candidate for cancer therapy. Studies have shown that derivatives of pyrimidine compounds exhibit antiproliferative activity against various human tumor cell lines, indicating potential as anticancer agents .
Mechanism of Action
The mechanism involves the interaction with CDK2, inhibiting its activity and thereby affecting the transition from the G1 phase to the S phase of the cell cycle. This action is crucial in cancer treatment as it can halt the progression of cancerous cells.
Biochemical Research
Biochemical Assays
The compound is utilized as a ligand in biochemical assays, aiding in the exploration of enzyme interactions and cellular pathways. Its structure allows it to mimic ATP, which is beneficial for studying tyrosine kinase inhibitors.
Targeting Other Enzymes
Research indicates that similar pyrimidine derivatives can also target other kinases like CDK9, enhancing their therapeutic profile against various cancers. The selectivity and potency against these enzymes have been documented in several studies, showcasing their potential in drug development .
Antimicrobial Applications
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of pyrimidine derivatives, including 2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile. These compounds have shown effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria .
Synthesis and Testing
The synthesis of various derivatives has led to compounds with significant antibacterial activity, suggesting that modifications to the pyrimidine structure can enhance efficacy against specific microbial strains .
Material Science
Development of Advanced Materials
In industry, this compound serves as a building block for synthesizing advanced materials such as polymers and nanomaterials. Its unique chemical properties allow for the creation of materials with tailored functionalities for specific applications in electronics and biomedicine .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can enhance binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Substituent Position Matters : The 2-position substituent critically influences target selectivity. Piperazinyl and morpholine groups enhance kinase selectivity, while methylthio or chloro groups favor antimicrobial activity .
- Solubility and Bioavailability : Piperazine derivatives exhibit superior aqueous solubility compared to methylthio or chloro analogs, facilitating drug delivery .
Kinase Inhibition
- CDK9 Inhibition : Compounds with thiazole or piperazinyl substituents (e.g., 12m ) show potent CDK9 inhibition (IC₅₀ = 3 nM), crucial for blocking transcriptional elongation in cancer cells .
- Selectivity : Morpholine-containing analogs (e.g., 6 ) exhibit >100-fold selectivity for CDK9 over CDK2, reducing off-target effects .
Anticancer Mechanisms
Biological Activity
2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by data tables and case studies from diverse research sources.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives. The key steps include:
- Formation of the pyrimidine core : Utilizing appropriate precursors such as 4-methylpiperazine and various carbonitrile derivatives.
- Cyclization : Achieved through condensation reactions under controlled conditions to ensure high yield and purity.
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. It has been reported to inhibit the activity of key proteins involved in cancer progression, such as:
- Epidermal Growth Factor Receptor (EGFR) : Inhibition leads to reduced proliferation in non-small cell lung cancer (NSCLC) models.
- Cyclooxygenase (COX) enzymes : The compound exhibits anti-inflammatory properties by inhibiting COX-2, which is often overexpressed in tumors.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | GI Value (%) | Reference |
|---|---|---|
| NCI-H226 | 76.22 | |
| SF-539 (CNS) | 73.77 | |
| SNB-75 (CNS) | 88.04 | |
| RXF 393 (Renal) | 90.21 | |
| HS 578T (Breast) | 84.42 |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Protein Kinases : The compound acts as a kinase inhibitor, affecting signaling pathways critical for cell survival and proliferation.
- Inflammatory Pathways : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators, contributing to its analgesic effects.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on NSCLC : A study demonstrated that treatment with the compound resulted in significant tumor regression in xenograft models, correlating with decreased EGFR activity and increased apoptosis markers.
- CNS Tumors : Another investigation focused on glioblastoma models showed that this compound effectively reduced tumor size and enhanced survival rates compared to control groups.
Pharmacokinetics
Pharmacokinetic studies indicate favorable absorption and distribution profiles for the compound:
- Bioavailability : Oral bioavailability was reported at approximately 31.8% following administration.
- Clearance Rate : The clearance was measured at 82.7 mL/h/kg, suggesting efficient metabolism without significant toxicity at therapeutic doses.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile, and how can reaction conditions be systematically evaluated?
- Methodology : Utilize factorial design experiments to test variables such as temperature, solvent polarity, and catalyst loading. For example, demonstrates chlorination with phosphoryl chloride and subsequent nucleophilic substitution with ammonium acetate, achieving high yields. Incorporate Design of Experiments (DoE) principles (e.g., full factorial or response surface methods) to identify optimal conditions .
- Characterization : Validate purity via HPLC and confirm structural integrity using -NMR and HRMS, as exemplified in for analogous pyrimidine derivatives .
Q. How can researchers ensure reproducibility in synthesizing this compound when scaling from milligram to gram quantities?
- Methodology : Implement process analytical technology (PAT) for real-time monitoring of reaction parameters. Reference ’s use of standardized protocols for coupling reactions (e.g., nucleophilic substitution under inert atmospheres) to minimize side products. Document intermediates rigorously, as seen in ’s isolation of 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across different assays (e.g., enzyme inhibition vs. cellular efficacy) be resolved?
- Methodology : Conduct kinetic studies (e.g., Michaelis-Menten analysis) to differentiate competitive vs. non-competitive inhibition mechanisms, as demonstrated in for acetylcholinesterase inhibitors. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm target engagement .
- Data Analysis : Apply statistical models (e.g., ANOVA with post-hoc tests) to account for variability in assay conditions, referencing ’s emphasis on controlling variables in experimental design .
Q. What computational approaches are suitable for predicting the binding mode of this compound to kinase targets, and how can docking results be validated experimentally?
- Methodology : Perform molecular docking using software like AutoDock Vina or Schrödinger Suite, guided by ’s workflow for acetylcholinesterase inhibitors. Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) or X-ray crystallography .
- Integration : Cross-reference docking scores with experimental IC values to refine force field parameters, ensuring alignment between in silico and in vitro data .
Q. How can researchers address discrepancies in solubility and stability profiles of this compound under varying pH and buffer conditions?
- Methodology : Use dynamic light scattering (DLS) and pH-solubility profiling to assess aggregation tendencies. Reference ’s buffer preparation protocols (e.g., ammonium acetate adjusted to pH 6.5 with acetic acid) to mimic physiological conditions .
- Advanced Techniques : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with LC-MS monitoring, as suggested in ’s purity validation methods .
Key Considerations
- Theoretical Frameworks : Align synthetic and bioactivity studies with kinase inhibition or receptor modulation hypotheses, per ’s emphasis on linking research to conceptual models .
- Contradiction Resolution : Apply ’s guidance on revisiting prior methodologies with advanced tools (e.g., cryo-EM for structural ambiguities) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
